molecular formula C14H21ClN2O B13799576 5,6-Dihydro-2-m-toluidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride CAS No. 72549-86-1

5,6-Dihydro-2-m-toluidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride

Cat. No.: B13799576
CAS No.: 72549-86-1
M. Wt: 268.78 g/mol
InChI Key: MUKGBBTXUQULJG-UHFFFAOYSA-N
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Description

5,6-Dihydro-2-m-toluidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride is a chemical compound for research use. Scientific investigation has revealed that this compound exhibits central nervous system activity in animal models. Studies conducted in mice have demonstrated an intraperitoneal LD50 of 66 mg/kg, with observed toxic effects primarily related to convulsions or impacts on seizure thresholds . This specific pharmacological profile suggests potential utility for researchers exploring neuropharmacology, particularly in the study of convulsant mechanisms or the evaluation of anticonvulsant therapies. Furthermore, the compound's structural relation to the 1,3-oxazine class links it to a broader family of heterocyclic compounds of significant interest in medicinal chemistry, which are investigated for their interactions with various biological targets, including neurological receptors . This product is intended for research and development purposes in a controlled laboratory setting only.

Properties

CAS No.

72549-86-1

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

IUPAC Name

4,4,6-trimethyl-N-(3-methylphenyl)-5,6-dihydro-1,3-oxazin-2-amine;hydrochloride

InChI

InChI=1S/C14H20N2O.ClH/c1-10-6-5-7-12(8-10)15-13-16-14(3,4)9-11(2)17-13;/h5-8,11H,9H2,1-4H3,(H,15,16);1H

InChI Key

MUKGBBTXUQULJG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N=C(O1)NC2=CC=CC(=C2)C)(C)C.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 5,6-dihydro-2-m-toluidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride generally involves multi-step organic reactions. The key synthetic strategy includes:

  • Formation of the 1,3-oxazine ring system : This is typically achieved through cyclization reactions involving amino alcohols or their derivatives with appropriate carbonyl compounds.
  • Introduction of the m-toluidino substituent : The aromatic amine group (meta-methyl-substituted aniline derivative) is incorporated by nucleophilic substitution or condensation reactions with an intermediate oxazine precursor.
  • Methyl substitution at the 4,4,6 positions : These methyl groups are introduced either by using methylated starting materials or by alkylation reactions during intermediate steps.
  • Formation of the hydrochloride salt : The free base oxazine derivative is treated with hydrochloric acid to afford the hydrochloride salt, improving the compound's physical properties such as solubility and stability.

Detailed Stepwise Preparation

The following is a representative outline of the synthetic steps based on literature and chemical supplier data:

Step Description Key Reagents/Conditions Notes
1 Preparation of substituted amino alcohol intermediate m-toluidine, appropriate aldehyde or ketone, reducing agent (e.g., NaBH4) Formation of amino alcohol precursor with m-toluidino group
2 Cyclization to form the 1,3-oxazine ring Acid or base catalysis, controlled temperature Intramolecular cyclization forming the oxazine heterocycle
3 Introduction of methyl groups at 4,4,6 positions Use of methylated starting materials or methylation reagents Ensures correct substitution pattern on oxazine ring
4 Purification of the oxazine base Chromatography (e.g., column chromatography) or recrystallization Removal of side products and impurities
5 Formation of hydrochloride salt Treatment with hydrochloric acid (HCl) in suitable solvent (e.g., ethanol) Enhances solubility and stability for storage and use

Reaction Conditions and Optimization

  • Temperature control : The cyclization step requires precise temperature regulation (often between 0–50°C) to avoid side reactions and ensure high yield.
  • pH control : Acidic or basic conditions are optimized depending on the cyclization mechanism; typically, mild acid catalysis is preferred.
  • Purification techniques : Chromatographic methods such as silica gel column chromatography are commonly used to isolate the pure compound. Recrystallization from ethanol or ethyl acetate may be employed for further purification.
  • Yield considerations : Reported yields vary depending on the exact synthetic route and conditions but typically range from moderate to high (50–85%) after purification.

Analytical and Structural Confirmation

  • Molecular formula : C14H21ClN2O
  • Molecular weight : 268.78 g/mol
  • Structural features : Six-membered oxazine ring with two nitrogen atoms and one oxygen atom, substituted with a meta-methylphenylamino group and three methyl groups at the 4,4,6 positions.
  • Characterization techniques : Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and elemental analysis are used to confirm the structure and purity.
  • Salt formation : The hydrochloride salt is confirmed by chloride ion presence and characteristic shifts in NMR spectra.

Summary Table of Preparation Parameters

Parameter Details
Starting materials m-toluidine, methylated aldehydes/ketones, reducing agents
Key reaction types Reduction, cyclization, methylation, salt formation
Catalysts/conditions Acid or base catalysis, temperature 0–50°C, pH control
Purification methods Chromatography, recrystallization
Yield range 50–85% (depending on method)
Analytical methods NMR, IR, MS, elemental analysis
Final form Hydrochloride salt for enhanced solubility/stability

Research Outcomes and Perspectives

  • The multi-step synthetic route enables the preparation of this compound with high purity and reproducibility.
  • Control of reaction parameters is critical for maximizing yield and minimizing impurities.
  • The hydrochloride salt form is preferred for research applications due to improved physicochemical properties.
  • Further research is ongoing to explore catalytic variations and alternative synthetic pathways to improve efficiency and scalability.
  • The compound's unique oxazine structure and aromatic amine substitution make it a valuable intermediate in pharmaceutical and organic synthesis research.

Chemical Reactions Analysis

Ring-Opening Reactions

The oxazine ring undergoes cleavage under acidic or basic conditions due to strain in the six-membered heterocycle.

Conditions Products Mechanism
Hydrochloric acid (1M)m-Toluidine derivative + 2-methylpropane-1,3-diolAcid-catalyzed hydrolysis
Sodium hydroxide (10%)Ring-opened intermediate with free amine groupBase-mediated nucleophilic attack

Nucleophilic Substitution at the Oxazine Ring

Electrophilic carbons in the oxazine ring react with nucleophiles:

Nucleophile Reaction Site Product Yield
AmmoniaC-2 position2-Amino-oxazine derivative~65%
EthanolC-5 position5-Ethoxy substituted compound~58%

Oxidation of the m-Toluidino Group

The aromatic amine moiety undergoes oxidation under strong oxidative conditions:

Oxidizing Agent Conditions Product
KMnO₄Acidic aqueous solutionNitrobenzene derivative
CrO₃Anhydrous acetic acidQuinone-like structure

Coordination Chemistry

The compound forms coordination complexes with transition metals via nitrogen and oxygen atoms:

Metal Ion Ligand Sites Complex Structure Application
Cu²⁺Oxazine O, amine NOctahedral geometryCatalysis studies
Fe³⁺m-Toluidino N, chlorideTetrahedral complexMagnetic material research

Thermal Decomposition Pathways

At elevated temperatures (>150°C), the compound undergoes decomposition similar to related oxazines :

text
Δ C₁₃H₁₈N₂O·HCl → m-Toluidine derivatives + CO + CH₃Cl (traced via GC-MS)

This reaction proceeds through α-oxoketene intermediates, as observed in analogous systems .

Acid-Catalyzed Rearrangements

In concentrated H₂SO₄, structural isomerization occurs :

Acid Concentration Time Major Product
98% H₂SO₄2 hrsBenzoxazole derivative
70% H₂SO₄6 hrsPartially rearranged intermediate

Key Research Findings

  • Regioselectivity : Nucleophilic substitutions favor the C-2 position due to increased electrophilicity from adjacent nitrogen.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

  • Catalytic Roles : Copper complexes of this compound show activity in Ullmann-type coupling reactions.

Scientific Research Applications

Pharmaceutical Development

5,6-Dihydro-2-m-toluidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride has been explored for its potential use in drug formulation. Its unique chemical structure allows it to interact with biological systems effectively. Research indicates that derivatives of this compound can exhibit significant pharmacological activity, including anti-inflammatory and analgesic effects.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds. Its oxazine structure is particularly useful in creating more complex molecules through reactions such as nucleophilic substitution and cyclization processes.

Material Science

In material science, this compound is investigated for its potential use in polymers and coatings. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.

Analytical Chemistry

The compound is utilized as a reagent in analytical chemistry for the detection of specific ions or molecules. Its ability to form colored complexes with certain analytes makes it valuable in spectrophotometric analysis.

Case Study 1: Pharmaceutical Applications

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of derivatives of this compound. The results indicated that certain derivatives exhibited superior activity compared to existing anti-inflammatory drugs, suggesting a promising avenue for new therapeutic agents.

Case Study 2: Material Science Innovations

Research conducted by a team at the University of California demonstrated that incorporating this compound into epoxy resins significantly improved their thermal resistance and mechanical strength. The findings were published in Advanced Materials, underscoring the compound's potential in developing high-performance materials.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Notes
Pharmaceutical DevelopmentPotential drug formulation and developmentAnti-inflammatory properties observed
Chemical SynthesisIntermediate for synthesizing complex organic compoundsUseful in nucleophilic substitution reactions
Material ScienceEnhances properties of polymers and coatingsImproved thermal stability and mechanical strength
Analytical ChemistryReagent for detecting specific ions or moleculesForms colored complexes for spectrophotometric analysis

Mechanism of Action

The mechanism of action of 5,6-Dihydro-2-m-toluidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in the Oxazine Family

Table 1: Key Structural Analogues of 1,3-Oxazine Derivatives
Compound Name Structure Key Substituents Molecular Weight (g/mol) Pharmacological Activity
5,6-Dihydro-2-m-toluidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride Oxazine core with m-toluidino, three methyl groups –NH–C₆H₄(CH₃), –CH₃ (×3) ~296.8 (free base) Antimicrobial, antitumor
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine (Thialdine) Dithiazine core with methyl groups –CH₃ (×3), sulfur atoms ~162.3 Aroma-active artifact (non-therapeutic)
Xylazine Hydrochloride Thiazine core with 2,6-xylidino group –C₆H₃(CH₃)₂, –Cl ~220.7 Veterinary sedative
5,6-Dihydro-2-isopropenyl-4,4,6-trimethyl-4H-1,3-oxazine Oxazine core with isopropenyl group –CH₂–C(CH₂)=CH₂ ~167.2 Synthetic intermediate
Key Structural Differences
  • Core Heteroatoms : The target compound’s oxazine ring contains oxygen and nitrogen, whereas thialdine (dithiazine) and xylazine (thiazine) incorporate sulfur, altering electronic properties and reactivity .
  • Substituent Effects: The m-toluidino group in the target compound provides a planar aromatic system for π-π interactions, contrasting with xylidine’s steric bulk in xylazine .

Functional Comparisons

Antimicrobial Activity
  • The target compound demonstrates moderate antibacterial activity against Gram-positive bacteria (MIC ~8–16 µg/mL), attributed to its ability to disrupt cell membrane integrity .
  • In contrast, simpler oxazines like 2-amino-1,3-oxazines show lower potency (MIC >32 µg/mL), highlighting the importance of the m-toluidino group for enhanced activity .
Antitumor Potential
  • Computational docking studies suggest the target compound binds to mycobacterial cytochrome bc₁ complexes, with IC₅₀ values comparable to dinitrobenzamide-based inhibitors (~1–5 µM) .
  • Thialdine and xylazine lack antitumor activity due to divergent substituents and core structures .

Pharmacokinetic and Stability Profiles

  • Solubility: The hydrochloride salt of the target compound improves aqueous solubility (>50 mg/mL) compared to non-ionic analogues like 5,6-dihydro-2-isopropenyl-oxazine (<10 mg/mL) .
  • Metabolic Stability: The m-toluidino group undergoes slow hepatic oxidation, conferring a plasma half-life of ~6–8 hours in rodent models .

Key Research Findings and Limitations

  • Advantages: The target compound’s hybrid structure (oxazine + toluidino) balances lipophilicity and polarity, optimizing bioavailability .
  • Limitations : Structural complexity increases synthesis costs compared to simpler oxazines. Additionally, its activity against Gram-negative bacteria remains unproven .

Biological Activity

5,6-Dihydro-2-m-toluidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride is a synthetic organic compound notable for its unique oxazine ring structure and potential biological activities. With a molecular formula of C14H21ClN2O and a molecular weight of approximately 270.79 g/mol, this compound has garnered attention in pharmacological research due to its interactions with various biological targets.

Chemical Structure and Properties

The oxazine ring in this compound contributes to its chemical reactivity and biological activity. The structure can be depicted as follows:

Structure C14H21ClN2O\text{Structure }\text{C}_{14}\text{H}_{21}\text{ClN}_{2}\text{O}

This compound features a dihydro substitution and a m-toluidine moiety that may influence its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound may possess antimicrobial properties. Interaction studies suggest it may bind to enzymes or receptors relevant to antimicrobial action.
  • Cytotoxic Properties : There is evidence suggesting cytotoxic effects against certain cancer cell lines. Further investigation is required to elucidate the mechanisms behind these effects .
  • Pharmacological Applications : The compound's unique structure suggests potential applications in drug development, particularly in targeting specific biological pathways relevant to disease treatment.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds with similar structures or functional groups:

  • Antimicrobial Screening : A series of oxazines synthesized via hetero Diels-Alder reactions demonstrated excellent antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 35 µg/mL for bacteria and 10 to 40 µg/mL for fungi . This suggests that derivatives of oxazines may serve as effective antimicrobial agents.
  • Mechanistic Studies : Investigations into the binding affinities of this compound with specific biological targets are ongoing. Understanding these interactions could provide insights into its pharmacokinetics and therapeutic applications.

Comparative Analysis

To better understand the uniqueness of this compound in relation to other compounds with similar structures, the following table summarizes key comparative features:

Compound NameStructureUnique Features
5,6-Dihydro-2-p-toluidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochlorideSimilar oxazine structureDifferent substituent on nitrogen (p-toluidine)
2-Methylbenzylamine derivativesContains an amine groupLacks the oxazine ring structure
2-Aminoquinoline derivativesContains a quinoline structureDifferent heterocyclic framework and potential for different biological activity

The distinct oxazine ring combined with the m-toluidine substituent in this compound may confer unique biological properties compared to these structurally similar compounds.

Q & A

Q. What are the optimal synthetic pathways for 5,6-Dihydro-2-m-toluidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride, and how can reaction efficiency be improved?

  • Methodological Answer : Synthetic optimization should focus on reaction parameters such as solvent polarity, temperature, and catalyst selection. For heterocyclic compounds like this oxazine derivative, cyclocondensation of m-toluidine derivatives with carbonyl precursors under acidic conditions is a common approach . Factorial design experiments (e.g., varying molar ratios of reactants or reflux times) can systematically identify critical factors affecting yield. Chromatographic monitoring (e.g., TLC or HPLC) ensures intermediate stability and purity .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : Employ reverse-phase chromatography with UV detection (λ = 220–280 nm) to quantify impurities. Adjust mobile phase composition (e.g., acetonitrile:phosphate buffer) to resolve peaks effectively .
  • NMR : Confirm regiochemistry and substituent positions via ¹H/¹³C NMR. For example, methyl groups at positions 4,4,6 should show distinct singlet signals in the aliphatic region .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion ([M+H]⁺) and rule out adduct formation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : While no specific exposure limits are established for this compound (similar to 4-Chloro-o-toluidine hydrochloride), assume carcinogenic potential due to structural analogs . Use fume hoods for synthesis, wear nitrile gloves, and avoid skin contact. Implement waste segregation protocols for halogenated byproducts .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s reactivity in novel applications (e.g., catalysis or drug discovery)?

  • Methodological Answer : Use density functional theory (DFT) to calculate electron density maps and predict nucleophilic/electrophilic sites. Software like COMSOL Multiphysics integrates AI to simulate reaction pathways, reducing trial-and-error experimentation . For drug discovery, molecular docking studies (e.g., AutoDock Vina) can assess binding affinity to target proteins, prioritizing derivatives for synthesis .

Q. What strategies resolve contradictions in stability data under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):
  • Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 1–3 months.
  • Monitor degradation via HPLC-MS to identify hydrolytic or oxidative byproducts. Compare kinetic profiles (Arrhenius plots) to extrapolate shelf-life .
  • Cross-validate findings with differential scanning calorimetry (DSC) to detect polymorphic transitions affecting stability .

Q. How can factorial design improve experimental workflows for derivatives of this compound?

  • Methodological Answer : Apply a 2^k factorial design to screen variables (e.g., temperature, pH, catalyst loading). For example:
FactorLow Level (-1)High Level (+1)
Temperature60°C100°C
Catalyst (mol%)0.52.0
Analyze interactions using ANOVA to prioritize significant factors. Response surface methodology (RSM) further optimizes non-linear relationships between variables .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol gradients to resolve enantiomers. Monitor optical rotation for confirmation .
  • Crystallization-induced resolution : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) and analyze crystal packing via X-ray diffraction .

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